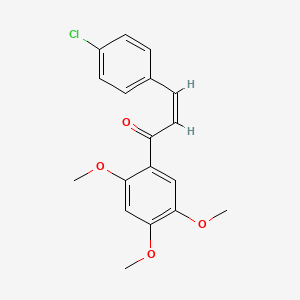

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-21-16-11-18(23-3)17(22-2)10-14(16)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCVIIXZMVKQH-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C=CC2=CC=C(C=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)/C=C\C2=CC=C(C=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Starting Materials: 4-chlorobenzaldehyde and 2,4,5-trimethoxyacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

In an industrial setting, the synthesis of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of the corresponding saturated ketone.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the α,β-unsaturated carbonyl group is critical for inducing apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound can trigger programmed cell death pathways.

- Reactive Oxygen Species Generation : It may increase oxidative stress in cancer cells, leading to cell death.

A comparative analysis of similar compounds revealed the following cytotoxicity data:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | CLL Cells | 0.17 | Induction of apoptosis |

| CLL (PGA-1) | CLL Cells | 0.35 | ROS-mediated pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that structural analogs can effectively combat resistant bacterial strains. The mechanisms include:

- Inhibition of Enzymatic Activity : Compounds like this one can inhibit enzymes crucial for bacterial survival.

- Disruption of Cell Membrane Integrity : This leads to increased permeability and ultimately cell death.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In terms of anticancer activity, the compound can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It may also inhibit cell proliferation by interfering with the cell cycle.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: The E-isomer of the compound, differing in the configuration around the double bond.

(2Z)-3-(4-bromophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with a bromine atom instead of chlorine.

(2Z)-3-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A compound with a different substitution pattern on the trimethoxyphenyl ring.

Uniqueness

The uniqueness of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2,4,5-trimethoxyphenyl group provides a distinct electronic environment that can affect its interaction with biological targets and its behavior in chemical reactions.

Biological Activity

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a unique structure that contributes to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H17ClO4

- Molecular Weight : 332.78 g/mol

- CAS Number : 343374-76-5

- Structural Features :

- Contains a chlorophenyl group and a trimethoxyphenyl group.

- Exhibits a conjugated double bond system typical of chalcones.

Biological Activities

Chalcones are known for various biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. The specific biological activities of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one have been explored in several studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented:

- Mechanism of Action : It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is linked to the inhibition of NF-kB signaling pathways .

Antioxidant Activity

The antioxidant capacity of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is noteworthy:

- Research Findings : A study indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for achieving high stereochemical purity of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one?

The Claisen-Schmidt condensation is the primary method, involving a base-catalyzed reaction between 4-chloroacetophenone and 2,4,5-trimethoxybenzaldehyde. Key considerations include:

- Solvent selection : Ethanol or methanol enhances solubility and reduces side reactions .

- Catalyst : Thionyl chloride (0.05–0.1 mol%) improves yield by promoting ketone enolate formation .

- Temperature control : Reactions at 60–80°C favor Z-isomer formation, confirmed by NOESY NMR (nuclear Overhauser effect between α,β-unsaturated ketone protons) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the Z-isomer with >95% purity .

Advanced: How can density functional theory (DFT) predict the non-linear optical (NLO) properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) analyze hyperpolarizability (β) and dipole moments. Steps include:

Geometry optimization : Use crystal structure data (e.g., bond lengths: C=O ~1.22 Å, C=C ~1.34 Å) from X-ray diffraction .

Electronic analysis : HOMO-LUMO gaps correlate with conjugation length; trimethoxy groups enhance electron donation, increasing β values .

Validation : Compare theoretical UV-Vis spectra (TD-DFT) with experimental λmax (e.g., ~350 nm) .

Basic: Which spectroscopic techniques are critical for structural elucidation?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (δ 3.8–4.0 ppm), chlorophenyl (δ 7.2–7.5 ppm), and α,β-unsaturated ketone protons (δ 6.5–7.0 ppm, coupling constant J = 12–14 Hz for Z-isomer) .

- IR spectroscopy : Confirm C=O (1680–1700 cm<sup>−1</sup>) and C=C (1600–1620 cm<sup>−1</sup>) stretches .

- X-ray crystallography : Resolves Z-configuration via torsion angles (e.g., C1-C2-C3-C4 = 178.5°) .

Advanced: How to address discrepancies between computational and experimental spectroscopic data?

- Solvent effects : Include polarizable continuum models (PCM) in DFT to mimic experimental conditions (e.g., ethanol) .

- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers affecting NMR chemical shifts .

- Isotopic substitution : Compare <sup>2</sup>H-labeled analogs to validate vibrational modes in IR .

Advanced: What role do substituents play in modulating pharmacological target interactions?

- 4-Chlorophenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability .

- 2,4,5-Trimethoxyphenyl : Methoxy groups engage in hydrogen bonding with kinase ATP pockets (e.g., CDK2, IC50 ~2 µM predicted via AutoDock Vina) .

- Structure-activity relationship (SAR) : Analog studies show trifluoromethyl substitution reduces activity, highlighting the chloro group’s specificity .

Basic: How to mitigate aldol condensation byproducts during synthesis?

- pH control : Maintain mildly acidic conditions (pH 5–6) to suppress enolate overformation .

- Inert atmosphere : Nitrogen prevents oxidation of methoxy groups .

- Workup : Quench with dilute HCl to precipitate unreacted aldehydes .

Advanced: Can X-ray crystallography unambiguously confirm the Z-configuration?

Yes. Key metrics include:

- C=C bond length : ~1.34 Å (shorter than E-isomer’s ~1.38 Å due to reduced steric hindrance) .

- Torsion angles : Dihedral angles between chlorophenyl and trimethoxyphenyl groups (<10° for Z) .

- Packing interactions : π-Stacking distances (3.5–4.0 Å) stabilize the Z-form .

Advanced: What protocols ensure compound stability during long-term storage?

- Storage conditions : –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability testing : Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts <2%) .

- Degradation pathways : Hydrolysis of methoxy groups (t1/2 ~18 months at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.